Amino-biphenyl-4-YL-acetic acid

説明

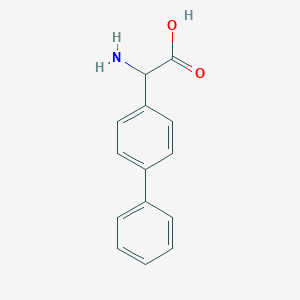

Amino-biphenyl-4-YL-acetic acid, also known as A-AMINO-BIPHENYL-4-ACETIC ACID, is an organic compound with the molecular formula C14H13NO2 and a molecular weight of 227.26 . It is a white to yellow solid .

Molecular Structure Analysis

The molecule contains a total of 31 bonds. There are 18 non-H bonds, 13 multiple bonds, 3 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, 1 carboxylic acid (aliphatic), 1 primary amine (aliphatic), and 1 hydroxyl group .Physical And Chemical Properties Analysis

Amino-biphenyl-4-YL-acetic acid is a white to yellow solid . It has a predicted boiling point of 414.5±40.0 °C and a predicted density of 1.217±0.06 g/cm3 .科学的研究の応用

Protein Manipulation in Living Cells

Amino-biphenyl-4-YL-acetic acid derivatives can be incorporated into proteins as unnatural amino acids (UAAs), providing a versatile toolkit for protein manipulation within living cells . This application is crucial for understanding protein functions and interactions, which can lead to advancements in drug development and therapeutic interventions.

Bioorthogonal Chemistry

The incorporation of Amino-biphenyl-4-YL-acetic acid derivatives into proteins can also serve as bioorthogonal handles. These handles are used for tagging biomolecules, enabling the study of biological processes without interfering with natural cell functions . This is particularly useful in live-cell imaging and tracking the movement of proteins.

Pharmaceutical Development

Biphenyl derivatives, like Amino-biphenyl-4-YL-acetic acid, are significant in the development of pharmaceuticals. They are used to create a wide range of drugs with anti-inflammatory, antibacterial, and antitumor properties . This highlights the compound’s importance in medicinal chemistry and its potential for creating new therapies.

Organic Synthesis

In organic chemistry, Amino-biphenyl-4-YL-acetic acid serves as a precursor for synthesizing various biphenyl compounds. These compounds are essential intermediates for producing drugs, agricultural products, and materials for organic light-emitting diodes (OLEDs) . The versatility of these derivatives makes them valuable for multiple industrial applications.

Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

Amino-biphenyl-4-YL-acetic acid has potential applications as a non-steroidal anti-inflammatory agent. It can form solid inclusion complexes with other compounds, enhancing its efficacy and stability as an NSAID . This application is significant for developing new treatments for inflammatory conditions.

Neuropharmacology

The interaction of Amino-biphenyl-4-YL-acetic acid with quinolone antibacterial agents has been shown to induce a functional blockade of the γ-aminobutyric acid (GABA) receptors . This application is important for the study of neurological disorders and could lead to new treatments for diseases affecting the central nervous system.

作用機序

Target of Action

Amino-biphenyl-4-YL-acetic acid, like many indole derivatives, has been found to bind with high affinity to multiple receptors . This compound is a potential non-steroidal anti-inflammatory agent and is known to interact with γ-aminobutyric acid (GABA) receptors . The GABA receptors play a crucial role in inhibitory neurotransmission in the central nervous system.

Mode of Action

The compound’s interaction with its targets results in functional changes. For instance, when Amino-biphenyl-4-YL-acetic acid interacts with quinolone antibacterial agents, it induces a functional blockade of the GABA receptors . This blockade can alter the normal functioning of the nervous system.

Biochemical Pathways

Indole derivatives, which this compound is a part of, are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect a wide range of biochemical pathways.

Result of Action

The molecular and cellular effects of Amino-biphenyl-4-YL-acetic acid’s action are likely to be diverse, given the wide range of biological activities associated with indole derivatives . For instance, its potential anti-inflammatory properties suggest that it may modulate the immune response and reduce inflammation .

特性

IUPAC Name |

2-amino-2-(4-phenylphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2/c15-13(14(16)17)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9,13H,15H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMWOGALGPJNHSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10398465 | |

| Record name | AMINO-BIPHENYL-4-YL-ACETIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10398465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Amino-biphenyl-4-YL-acetic acid | |

CAS RN |

221101-61-7 | |

| Record name | AMINO-BIPHENYL-4-YL-ACETIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10398465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2'-(Methylthio)-[1,1'-biphenyl]-4-amine](/img/structure/B112270.png)

![benzyl N-[7-chloro-5-(2-chlorophenyl)-2-oxo-1,3-dihydro-1,4-benzodiazepin-3-yl]carbamate](/img/structure/B112271.png)